molecular formula C21H26O2 B14603374 [1,1'-Biphenyl]-4-yl nonanoate CAS No. 60508-31-8

[1,1'-Biphenyl]-4-yl nonanoate

Cat. No.: B14603374
CAS No.: 60508-31-8
M. Wt: 310.4 g/mol
InChI Key: JFIOMVYHCVPMKZ-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-yl nonanoate (CAS 131952-01-7) is a biphenyl ester compound supplied as a research chemical. Its molecular structure, which combines a biphenyl core with a nonanoate ester chain, is characteristic of intermediates used in the development of specialty organic materials . The specific arrangement of the benzene rings and the alkyl ester chain can be engineered to influence the compound's physical properties, making derivatives of this chemical class of interest in materials science research . Researchers utilize this compound and its structural analogs as key building blocks in synthetic chemistry. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60508-31-8

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

(4-phenylphenyl) nonanoate

InChI

InChI=1S/C21H26O2/c1-2-3-4-5-6-10-13-21(22)23-20-16-14-19(15-17-20)18-11-8-7-9-12-18/h7-9,11-12,14-17H,2-6,10,13H2,1H3

InChI Key

JFIOMVYHCVPMKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Significance of Ester Chemistry in Organic Synthesis and Materials Science

Ester chemistry is a cornerstone of modern organic chemistry and materials science, owing to the versatility and functionality of the ester group (R-COO-R'). Esters are integral to both the natural world and industrial applications. solubilityofthings.comalgoreducation.comfiveable.me In nature, they are responsible for the characteristic fragrances and flavors of many fruits and flowers. solubilityofthings.comalgoreducation.com Industrially, their applications are vast, ranging from solvents and plasticizers to the production of polymers. solubilityofthings.comnumberanalytics.com

In organic synthesis, esters are valuable intermediates, enabling the construction of complex molecules. solubilityofthings.com The esterification reaction, typically the condensation of a carboxylic acid and an alcohol, is a fundamental transformation. algoreducation.comwikipedia.org This reaction's reversibility through hydrolysis is also a key feature, allowing for controlled chemical manipulation. algoreducation.com

The role of esters in materials science is particularly prominent in the creation of polymers. numberanalytics.com Polyesters, where monomers are linked by ester bonds, are a major class of plastics with widespread use. wikipedia.org Furthermore, the specific structure of an ester, including the nature of its alkyl or aryl groups, can be tailored to achieve desired physical properties, a principle that is heavily exploited in the design of advanced materials like liquid crystals and biodegradable plastics. algoreducation.com

Overview of Biphenyl Derivatives in Contemporary Chemical Research

Biphenyl (B1667301) derivatives, compounds containing two linked benzene (B151609) rings, are a privileged scaffold in chemical research. rsc.org This structural motif is found in numerous natural products, pharmaceuticals, and advanced materials. rsc.orgarabjchem.org The biphenyl core provides a rigid and tunable platform that can be functionalized to modulate a compound's properties. arabjchem.org

In materials science, biphenyl derivatives are fundamental building blocks for liquid crystals, which are crucial for display technologies. arabjchem.org The elongated, rod-like shape of many biphenyl compounds facilitates the formation of mesophases, the state of matter between a conventional liquid and a solid crystal. 182.160.97mdpi.com The properties of these liquid crystals, such as their thermal stability and the temperature range of their mesophases, can be finely tuned by altering the substituents on the biphenyl rings. mdpi.com Biphenyls are also used in the development of optical brighteners and plastics. vedantu.comchemicalbook.com

The synthesis of biphenyl derivatives has a rich history, with early methods like the Wurtz-Fittig and Ullmann reactions paving the way. rsc.orgresearchgate.net The advent of modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the synthesis of unsymmetrical biphenyls, offering high efficiency and broad functional group tolerance. rsc.orgorgsyn.orgacs.org This has greatly expanded the accessibility and diversity of biphenyl-based compounds for research and application. rsc.org

Positioning of 1,1 Biphenyl 4 Yl Nonanoate Within Aromatic Ester and Biphenyl Scaffold Research

[1,1'-Biphenyl]-4-yl nonanoate (B1231133) is a molecule that elegantly combines the key features of both aromatic esters and biphenyl (B1667301) derivatives. Its structure consists of a rigid biphenyl core, which provides a predisposition for ordered molecular packing, and a flexible nonanoate (a nine-carbon alkyl chain) ester group. This combination of a rigid core and a flexible tail is a classic design principle for creating liquid crystalline materials. 182.160.97

Research into biphenyl esters, such as [1,1'-Biphenyl]-4-yl nonanoate, is often focused on their liquid crystal properties. 182.160.97mdpi.com The length of the alkyl chain in the ester group significantly influences the type of mesophase (e.g., nematic, smectic) and the transition temperatures. mdpi.comscispace.com The biphenyl unit contributes to the thermal stability of the mesophase. researchgate.net Specifically, single-chain esters based on a biphenyl nucleus are known to exhibit liquid crystallinity. 182.160.97 Cholesteryl nonanoate, a related ester, is a well-known cholesteric liquid crystal, highlighting the importance of the nonanoate chain in forming such phases. google.com

The synthesis of such compounds generally involves the esterification of 4-hydroxybiphenyl with nonanoyl chloride or nonanoic acid. The 4-hydroxybiphenyl precursor itself can be synthesized via various methods, including the sulfonation of biphenyl followed by hydrolysis. vedantu.com The study of this compound and its analogs contributes to a deeper understanding of structure-property relationships in liquid crystals, guiding the design of new materials for advanced optical and electronic applications. mdpi.com

Historical Development and Evolution of Synthetic Strategies for Biphenyl Esters

Esterification Reactions: Fundamental Principles and Adaptations for Aromatic Systems

Esterification, at its core, is the reaction between a carboxylic acid and an alcohol to form an ester and water. scienceready.com.au When dealing with aromatic systems like 4-hydroxybiphenyl (a phenol), the reactivity of the hydroxyl group is influenced by the aromatic ring, necessitating specific conditions or more reactive reagents to achieve efficient conversion. The biphenyl moiety itself is a fundamental molecular backbone in various organic materials. uhmreactiondynamics.org

Fischer Esterification and its Variants for Biphenyl Derivatives

Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. wikipedia.org This equilibrium-driven process requires measures to favor the formation of the ester, such as using an excess of one reactant or removing the water byproduct. pressbooks.puborganic-chemistry.org For the synthesis of biphenyl esters, this would involve reacting a biphenylol, like 4-hydroxybiphenyl, with a carboxylic acid, such as nonanoic acid. While traditionally used for primary and secondary alcohols, phenols can also be esterified with good yields under these conditions. wikipedia.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (in this case, the phenolic hydroxyl group of 4-hydroxybiphenyl) then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com A series of proton transfers and the elimination of a water molecule lead to the final ester product. masterorganicchemistry.com To drive the equilibrium towards the product side, dehydrating agents or techniques like Dean-Stark distillation are often employed. wikipedia.org

Reactant 1Reactant 2CatalystKey Feature
4-HydroxybiphenylNonanoic acidStrong acid (e.g., H₂SO₄, TsOH)Equilibrium reaction; water removal enhances yield. wikipedia.orgpressbooks.pub
4'-Hydroxybiphenyl-4-carboxylic acidVarious alcoholsStrong acidUsed to prepare a series of biphenyl esters. researchgate.net

Esterification via Carboxylic Acid Chlorides and Anhydrides

To overcome the equilibrium limitations of Fischer esterification, more reactive derivatives of carboxylic acids, such as acid chlorides (e.g., nonanoyl chloride) and anhydrides (e.g., nonanoic anhydride), are frequently used. These reagents react readily with alcohols and phenols, often in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct.

The reaction of an acid chloride with an alcohol or phenol (B47542) is a highly efficient method for ester formation. kingston.ac.uk For instance, reacting 4-hydroxybiphenyl with nonanoyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield [1,1'-Biphenyl]-4-yl nonanoate. The base serves to scavenge the HCl produced, preventing it from protonating the starting materials and facilitating the reaction.

Carboxylic acid anhydrides offer an alternative with better atom economy than acid chlorides. wikipedia.org The reaction of 4-hydroxybiphenyl with nonanoic anhydride (B1165640) would produce the desired ester and a molecule of nonanoic acid as a byproduct. While less reactive than acid chlorides, anhydrides are still potent acylating agents, particularly for phenols. The use of acid anhydrides can be considered in place of free acids in esterification processes. google.com

Acylating AgentSubstrateKey FeatureByproduct
Nonanoyl chloride4-HydroxybiphenylHigh reactivity, often requires a base. kingston.ac.ukHCl
Nonanoic anhydride4-HydroxybiphenylGood reactivity, better atom economy than acid chlorides. wikipedia.orgNonanoic acid

Catalytic Esterification Approaches

Various catalytic systems have been developed to promote the esterification of phenols and their derivatives, aiming for milder reaction conditions, higher selectivity, and easier catalyst separation.

Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification. scienceready.com.au It acts both as a catalyst to increase the reaction rate and as a dehydrating agent to shift the equilibrium towards the products, thereby increasing the yield. scienceready.com.au The esterification of p-hydroxybenzoic acid, a related phenolic compound, has been successfully catalyzed using a sulfated alumina (B75360) catalyst, demonstrating the utility of strong acid catalysts in these systems. uad.ac.id Phosphorous acid has also been explored as a catalyst for the direct esterification of phenols with carboxylic acids. google.com

Palladium-catalyzed alkoxycarbonylation represents a powerful and versatile method for synthesizing esters, including those derived from biphenyls. organic-chemistry.orgresearchgate.net This reaction typically involves the coupling of an aryl halide (like 4-bromobiphenyl), carbon monoxide, and an alcohol in the presence of a palladium catalyst and a base. researchgate.net This method allows for the construction of the ester functionality directly on the biphenyl ring. While highly effective, these processes often require high pressures of carbon monoxide gas. nih.gov To circumvent this, methods using alcohols as a source of both carbon monoxide and the nucleophile, catalyzed by rhodium, have also been developed. rsc.org

Recent advancements have focused on developing milder conditions, such as photocatalyzed alkoxycarbonylation, although challenges remain in applying these to specific substrates like 4-vinyl-1,1'-biphenyl. nih.gov

Catalyst SystemSubstratesKey Feature
Pd(PPh₃)₂Cl₂ / IMesSecondary alkyl bromides, CO, AlcoholsProceeds at low CO pressure (2 atm). organic-chemistry.org
Rhodium catalystAryl iodides, AlcoholsUses alcohol as a CO and nucleophile source. rsc.org
Palladium complexes4-Bromoacetophenone, n-butanol, COSystematic study of reaction parameters. researchgate.net

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for reusability, aligning with the principles of green chemistry. researchgate.net

Cation-exchange resins, such as Dowex H+, have proven to be effective solid acid catalysts for esterification. nih.gov A system using dried Dowex H+ resin, sometimes in conjunction with sodium iodide (NaI), has been shown to be a highly effective, high-yielding, and environmentally friendly method for various esterifications. researchgate.netnih.govnih.gov This approach is regioselective and can be applied to a wide range of carboxylic acids and alcohols. nih.gov

Metal oxides and metal-organic frameworks (MOFs) represent another important class of heterogeneous catalysts. nih.gov For instance, γ-Al₂O₃ impregnated with sulfuric acid has been used to catalyze the esterification of p-hydroxybenzoic acid. uad.ac.id The catalytic activity of metal oxides like CuO, ZnO, and Al₂O₃ is linked to their surface properties and active sites. acs.org MOFs, with their well-defined metal oxide cluster nodes, offer uniform catalytic sites that are promising for various organic transformations, including reactions involving alcohols. acs.org

CatalystTypeApplication ExampleAdvantage
Dowex H+/NaICation-exchange resinEsterification of various carboxylic acids and alcohols. researchgate.netnih.govReusable, high-yielding, environmentally friendly. researchgate.net
γ-Al₂O₃/SO₄Solid AcidEsterification of p-hydroxybenzoic acid with glucose. uad.ac.idHeterogeneous, easy to separate.
Metal-Organic Frameworks (MOFs)Metal oxide clustersCatalysis of alcohol reactions. acs.orgUniform and tunable active sites. nih.gov
ZIF-4@HApNanocatalystBase-catalyzed esterification of acids and alcohols. rsc.orgEffective under solvent-free conditions. rsc.org

Enzymatic Esterification

Enzymatic esterification has emerged as a sustainable and highly selective method for synthesizing esters. Lipases, a class of enzymes that catalyze the hydrolysis of fats, are particularly effective in organic synthesis for creating ester bonds under mild conditions. nih.govresearchgate.net This biocatalytic approach is environmentally friendly and often more cost-effective than traditional chemical methods. nih.govresearchgate.net

The use of lipases for the synthesis of biphenyl esters is a subject of ongoing research. nih.govnih.gov Studies have demonstrated the potential of various lipases, such as Candida antarctica Lipase (B570770) B (CALB), Candida rugosa lipase (CRL), Mucor miehei lipase (MML), Rhizopus niveus lipase (RNL), and Pseudomonas fluorescens lipase (PFL), in catalyzing the formation or hydrolysis of biphenyl esters. nih.govnih.gov The efficiency and selectivity of these enzymatic reactions can be influenced by factors like the choice of solvent, temperature, and pH. nih.gov For instance, in some cases, the presence of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to enhance the selectivity of lipase-catalyzed reactions involving biphenyl esters. researchgate.netnih.gov

A biomimetic strategy combining iron(III)-catalyzed oxidative coupling to form the biphenyl core, followed by selective lipase-catalyzed monohydrolysis, has been developed for the synthesis of unsymmetrical biphenyl esters. nih.govresearchgate.net This method highlights the potential of integrating biocatalysis with traditional chemical methods to achieve novel transformations. nih.gov

The esterification of various carboxylic acids with alcohols in aqueous miniemulsions using lipases has also been explored, yielding high conversions. nih.gov For example, the reaction of nonanoic acid with 3-phenylpropanol, catalyzed by Lipase PS, achieved an 80% conversion in under an hour. nih.gov This demonstrates the feasibility of conducting enzymatic esterifications in aqueous media, which is a significant step towards greener processes. nih.gov

Advanced and Green Chemistry Approaches in Ester Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient methods for ester synthesis, moving away from traditional approaches that often involve harsh conditions and hazardous materials.

Catalyst-Free Esterification via Aerosolization

Catalyst-free methods represent a significant advancement in green chemistry. One such innovative approach involves the depolymerization of aromatic and aliphatic polyesters using trimethylsilyl (B98337) iodide (Me3SiI) without a catalyst. chemrxiv.org While not a direct esterification of a biphenyl, this demonstrates the potential for catalyst-free transformations in related systems. Another approach is the use of high hydrostatic pressure (HHP) to promote catalyst- and solvent-free esterification reactions. beilstein-journals.org This method has been successfully applied to the synthesis of various esters, offering high yields and producing only non-toxic by-products. beilstein-journals.org

One-Pot Conversions for Aromatic Esters

One-pot synthesis, where multiple reaction steps are carried out in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. azom.com Researchers have developed one-pot methods to convert aromatic ketones into valuable aromatic esters. azom.com This transformation, which traditionally involves challenging carbon-carbon bond cleavage, has been achieved by combining a Claisen reaction with a retro-Claisen reaction in a single process. azom.com

Another one-pot approach involves the oxidative esterification of aldehydes. researchgate.netorganic-chemistry.org This method allows for the direct conversion of aromatic aldehydes into their corresponding esters. organic-chemistry.org For example, Sn-Beta zeolite has been used as a catalyst for the Baeyer–Villiger oxidation of aromatic aldehydes to formate (B1220265) esters, which are then hydrolyzed to phenols. researchgate.net By adjusting the reaction conditions, the process can be directed to favor either the ester or the phenol product. researchgate.net

Deep Eutectic Systems as Catalysts for Esterification

Deep eutectic solvents (DESs) are emerging as green and effective catalysts and reaction media for esterification reactions. mdpi.comrsc.org These systems, typically formed by mixing a hydrogen bond acceptor (like choline (B1196258) chloride) with a hydrogen bond donor (such as urea, glycerol, or carbohydrates), are biodegradable, non-toxic, and have low volatility. mdpi.com

DESs have been successfully employed in the lipase-catalyzed synthesis of various esters, including fatty acid esters and polyol-based biosurfactants. mdpi.com In some cases, the reactants themselves can form a DES, creating an excellent reaction medium for biocatalysis. rsc.org For instance, mixtures of panthenol and free fatty acids act as deep eutectic solvents, facilitating their own esterification with high conversion and selectivity. rsc.org

Phosphonium-based DESs have also been investigated as catalysts for the esterification of free fatty acids with glycerol, achieving high conversion rates in short reaction times. repec.org Another study introduced an encapsulated DES, synthesized from methyltriphenylphosphonium (B96628) bromide and p-toluenesulfonic acid, for the esterification of free fatty acids in biodiesel production. uobaghdad.edu.iqresearchgate.net This novel approach allows for easy separation and recycling of the catalyst. uobaghdad.edu.iqresearchgate.net

Table 1: Examples of Deep Eutectic Systems in Esterification

Hydrogen Bond Acceptor Hydrogen Bond Donor(s) Application Reference
Choline Chloride Glycerol Lipase-catalyzed esterification of fatty acids mdpi.com
Choline Chloride Carbohydrates, Urea, N-methyl urea Lipase-catalyzed synthesis of biosurfactants mdpi.com
Panthenol Free Fatty Acids Biocatalytic synthesis of panthenyl monoacyl esters rsc.org
Methyltriphenylphosphonium Bromide p-Toluenesulfonic Acid Esterification of free fatty acids for biodiesel uobaghdad.edu.iqresearchgate.net

Alternative Energy Inputs: Microwave and Ultrasound Assisted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound has gained significant traction in organic synthesis, offering benefits such as reduced reaction times, increased yields, and enhanced selectivity. rsc.orgscispace.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. scispace.com This technique has been successfully applied to the synthesis of various biphenyl derivatives, including N-biphenyl cinnamamides and 6-phenethylphenanthridines. researchgate.net In some cases, microwave irradiation has been shown to be more efficient and chemoselective than conventional heating methods for the synthesis of functionalized biphenyls. rsc.org The esterification of benzoic acid, for example, can be achieved in just 6 minutes under microwave conditions with a catalytic amount of sulfuric acid. scispace.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. rsc.org This method has been employed for the efficient synthesis of various esters, including aromatic esters. derpharmachemica.com For instance, the esterification of aromatic and aliphatic carboxylic acids using anhydrous sodium bisulfate as a catalyst is significantly accelerated under ultrasonic irradiation. derpharmachemica.com Ultrasound has also been used in the one-pot, three-component synthesis of isoxazole (B147169) derivatives and in the catalyst-free synthesis of triazoles, demonstrating its versatility as a green energy input. rsc.org The synthesis of β-enamino esters from β-keto esters and amines is another reaction that benefits from ultrasound, proceeding rapidly and efficiently without the need for solvents. organic-chemistry.org

Table 2: Comparison of Conventional vs. Alternative Energy Input in Ester Synthesis

Reaction Conventional Method Microwave/Ultrasound Method Advantage of Alternative Energy Reference
Synthesis of 4-arylazo-5-hydroxy-benzamide Thermal heating, 2h, 50% yield Microwave, 3 min, 65% yield Faster reaction, higher yield rsc.org
Esterification of Benzoic Acid Refluxing Microwave, 6 min Drastically reduced reaction time scispace.com

Principles of Green Chemistry in Ester Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. solubilityofthings.comcore.ac.uk Key principles relevant to ester synthesis include waste prevention, maximizing atom economy, using safer solvents, designing for energy efficiency, using renewable feedstocks, and employing catalysis. solubilityofthings.comsophim.com

The ideal esterification process would involve a recyclable, metal-free, and low-cost catalyst that operates under mild, solvent-free conditions without the need for excess reagents or the removal of by-products like water. researchgate.net Enzymatic esterification aligns well with these principles, as it occurs under mild conditions with high selectivity, reducing the formation of by-products. researchgate.net

Synthesis of Biphenyl Ester-Containing Macrocycles and Supramolecular Scaffolds

The integration of biphenyl ester moieties into macrocycles and supramolecular scaffolds is a sophisticated area of synthetic chemistry, driven by the unique structural and functional properties these units impart. The rigid and planar nature of the biphenyl group provides a pre-organized structural element that can direct the formation of complex architectures. These structures are pivotal in fields ranging from materials science to molecular recognition and catalysis. Synthetic strategies are diverse, often employing advanced catalytic systems and self-assembly principles to achieve high yields and desired topologies.

The incorporation of biphenyl units is crucial for creating rigid macrocycles with tunable physical properties. nih.gov However, the synthesis of macrocycles containing simple biphenyl or p-terphenylene units has not been extensively explored. acs.org Key challenges include managing the solubility of these rigid structures, which often necessitates the addition of flexible side chains. nih.govacs.org Methodologies for constructing these molecules can be broadly categorized into statistical macrocyclization under high-dilution conditions and more advanced, template-driven, or kinetically controlled strategies.

Palladium-Catalyzed Macrocyclization

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are cornerstone methodologies for synthesizing arylene-ethynylene macrocycles that incorporate biphenyl units. acs.org The general approach involves the synthesis of a linear monomer or oligomer precursor containing reactive termini, which is then subjected to an intramolecular cyclization.

A common strategy begins with the preparation of a biphenyl monomer orthogonally protected at its ends, for example, with a diethyltriazene group and a triisopropylsilyl group. nih.gov These protecting groups can be selectively removed to reveal an aryl iodide and a terminal alkyne, respectively. nih.gov For a statistical macrocyclization, both groups are deprotected to create an AB monomer that can oligomerize and cyclize. nih.gov

To favor the formation of cyclic products over linear polymers, these reactions are typically performed under high-dilution conditions (e.g., 1-20 mM). nih.govacs.org For instance, a biphenyl monomer with iodo and alkyne termini was cyclized using a Cl₂Pd(PPh₃)₂ catalyst at a low concentration (18 mM) over 10 days to yield a mixture of linear and cyclic oligomers. acs.org In another example, a linear trimer was cyclized under even higher dilution (2.1 mM) using a syringe pump for slow addition, affording the desired macrocycle in a 21% yield after purification. nih.govacs.org The choice of catalyst, base, and solvent is critical; Suzuki couplings for monomer synthesis have shown high yields with catalysts like Cl₂Pd(dppf). acs.org

Reaction TypeMonomer/PrecursorCatalyst/ReagentsConditionsProductYieldReference
Suzuki CouplingBoronate ester 6 and alkyne 8Cl₂Pd(dppf), K₃PO₄DMEBiphenyl monomer 3a95% acs.org
Sonogashira MacrocyclizationBiphenyl monomer 16aCl₂Pd(PPh₃)₂18 mM, 10 days, RTMixture of linear and cyclic oligomersN/A acs.org
Sonogashira MacrocyclizationLinear terphenyl trimerCl₂Pd(PPh₃)₂2.1 mM (syringe pump)Macrocycle 2b21% nih.govacs.org

Supramolecular Scaffolds from Biphenyl-Peptide Conjugates

Supramolecular chemistry offers a bottom-up approach to creating functional materials through the self-assembly of molecular building blocks. Biphenyl-containing peptides have emerged as powerful gelators for forming supramolecular hydrogels, which mimic the nano-fibrillar structure of the natural extracellular matrix. nih.govresearchgate.net

These systems are typically synthesized by conjugating a hydrophobic biphenyl moiety, such as 4-biphenylacetic acid (BPAA), to a short peptide sequence. nih.gov The self-assembly process is driven by a combination of non-covalent interactions, including intermolecular hydrogen bonding between the peptide backbones and π-π stacking of the aromatic biphenyl groups. nih.govresearchgate.net

Research has shown that the specific amino acid sequence significantly influences the gelation behavior. nih.gov For example, in a study of biphenyl-tripeptides, only sequences like BPAA-βAFF and BPAA-FFβA were capable of forming stable, nanostructured hydrogels. nih.govresearchgate.net These hydrogels exhibit stimuli-responsive properties, reacting to changes in temperature, pH, and ion concentration. nih.govresearchgate.net The resulting materials are characterized by their minimum gelation concentration (MGC) and mechanical stiffness, often measured by the storage modulus. nih.gov

Peptide GelatorDescriptionMinimum Gelation Concentration (MGC)Maximum Storage ModulusReference
BPAA-βAFFForms nanostructured hydrogels with 8-10 nm nanotubes or nanofibers.0.4 mM (0.023 wt%)~8.2 kPa nih.govresearchgate.net
BPAA-FFβAForms nanostructured hydrogels with 8-10 nm nanotubes or nanofibers.0.4 mM (0.023 wt%)~8.2 kPa nih.govresearchgate.net

Dynamic and Catalyst-Transfer Methodologies

More recent innovations in macrocycle synthesis aim to overcome the limitations of high-dilution techniques. Dynamic covalent chemistry, for instance, utilizes reversible bond formation to construct macrocycles and other complex structures. Boronate esters have been employed to build discrete macrocycles where the size of the cavity can be tuned by selecting different diol and boronic acid components, including those with biphenyl spacers. rsc.org

A particularly efficient, modern approach is the one-step catalyst-transfer macrocyclization (CTM). acs.org This method, based on the Pd-catalyzed Buchwald–Hartwig cross-coupling, selectively produces cyclic structures without requiring high-dilution conditions. acs.org The reaction can be performed at concentrations as high as 350 mM with short reaction times (around 2 hours), delivering excellent yields of macrocycles (>75%). acs.org The mechanism is believed to involve a ring-walking catalyst transfer that promotes intramolecular C–N bond formation over intermolecular polymerization. acs.org This technique has proven versatile for synthesizing aza[1n]paracyclophanes with diverse functionalities and lumen sizes. acs.org

Furthermore, cyclization/ring expansion (CRE) cascade reactions represent another modular strategy for accessing macrocycles and medium-sized rings without high dilution. acs.org These reactions proceed through kinetically favored 5- to 7-membered ring cyclization steps followed by in situ ring expansion, avoiding the challenges of direct end-to-end cyclization. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of this compound, offering insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) for Elucidating Alkoxy Protons and Aromatic Signals

¹H NMR spectroscopy is instrumental in identifying the different types of protons present in this compound. The chemical shifts (δ) of protons are influenced by their local electronic environment. libretexts.org

Aromatic Protons : The protons on the biphenyl ring system typically resonate in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. oregonstate.edu The exact chemical shifts and splitting patterns of these aromatic protons are dictated by their position on the rings and the electronic effects of the ester group. Protons on the phenyl ring directly attached to the ester oxygen will experience different shielding compared to the protons on the terminal phenyl ring. The coupling patterns, such as ortho and meta coupling, provide further information about the substitution pattern on the aromatic rings. wisc.edu

Alkoxy Protons : The protons of the nonanoate chain exhibit characteristic chemical shifts. The protons on the carbon alpha to the carbonyl group (C=O) are typically found in the range of 2.0-2.5 ppm. The protons on the carbons further down the alkyl chain will appear at progressively higher fields (lower ppm values), generally between 0.8 and 1.9 ppm. oregonstate.edu The terminal methyl group of the nonanoate chain will typically show a triplet signal around 0.9 ppm.

A summary of expected ¹H NMR chemical shift ranges is provided in the table below.

Proton TypeApproximate Chemical Shift (δ, ppm)
Aromatic Protons7.0 - 9.0
α-Methylene Protons (-CH₂-COO-)2.0 - 2.5
Methylene (B1212753) Protons (-CH₂-)1.2 - 1.7
Terminal Methyl Protons (-CH₃)0.8 - 1.0

Carbon-13 NMR (¹³C NMR) for Carbonyl and Aromatic Ring Analysis

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in

Carbonyl Carbon : The carbon atom of the ester carbonyl group (C=O) is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 160-180 ppm. oregonstate.eduresearchgate.net This distinct signal is a key indicator of the presence of an ester functional group.

Aromatic Carbons : The carbon atoms of the biphenyl rings resonate in the sp² region, generally between 115 and 160 ppm. oregonstate.edu The chemical shifts of individual aromatic carbons are influenced by their position relative to the ester linkage and the other phenyl ring. Carbons directly bonded to the ester oxygen (C-O) will be more deshielded than other aromatic carbons.

The table below summarizes the typical ¹³C NMR chemical shift ranges for this compound.

Carbon TypeApproximate Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)160 - 180
Aromatic Carbons115 - 160
α-Methylene Carbon (-CH₂-COO-)30 - 40
Methylene Carbons (-CH₂-)20 - 35
Terminal Methyl Carbon (-CH₃)~14

Two-Dimensional NMR Techniques for Structural Connectivity

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed. researchgate.netwikipedia.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the nonanoate chain and the aromatic rings. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons. researchgate.netwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. e-bookshelf.de It is particularly useful for establishing the connection between the nonanoate chain and the biphenyl moiety through the ester linkage, by observing a correlation between the α-methylene protons of the nonanoate and the carbonyl carbon, as well as between the aromatic protons and the carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org

Identification of Ester Carbonyl Stretching Vibrations

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). For aromatic esters, this band typically appears in the range of 1730-1715 cm⁻¹. orgchemboulder.com The conjugation of the carbonyl group with the aromatic biphenyl ring can slightly lower the stretching frequency compared to a saturated aliphatic ester. pg.edu.pl

Analysis of C-O Stretching Bands and Aromatic Ring Vibrations

In addition to the carbonyl stretch, the IR spectrum provides other key information:

C-O Stretching Bands : Esters exhibit two characteristic C-O stretching vibrations. spectroscopyonline.com One is for the C-O bond between the carbonyl carbon and the oxygen, and the other is for the O-C bond between the oxygen and the biphenyl ring. These bands are typically strong and appear in the region of 1300-1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Aromatic Ring Vibrations : The presence of the biphenyl group is confirmed by several bands in the IR spectrum. C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹. libretexts.org C=C in-ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. libretexts.org Out-of-plane C-H bending vibrations ("oop") in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. libretexts.org

A summary of the expected IR absorption bands for this compound is presented in the table below.

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)Intensity
C=O (Ester)Stretch1730 - 1715Strong
C-O (Ester)Stretch1300 - 1000Strong
Aromatic C-HStretch> 3000Medium
Aromatic C=CStretch1600 - 1450Medium to Weak
Aromatic C-HOut-of-plane bend900 - 675Medium to Strong
Aliphatic C-HStretch2960 - 2850Medium to Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insight into its structure through the analysis of fragmentation patterns. For this compound (C₂₁H₂₆O₂), the molecular weight is 310.43 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) of 310. whitman.edu

The fragmentation of the molecular ion provides a structural fingerprint. The ester linkage is a predictable site of cleavage. A primary fragmentation pathway for esters is the alpha-cleavage relative to the carbonyl group, leading to the formation of an acylium ion. For this compound, this would result in a prominent peak corresponding to the [1,1'-biphenyl]-4-carbonyl cation. Another common fragmentation is the McLafferty rearrangement, if applicable, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage.

Analysis of fragmentation patterns for related biphenyl compounds supports these predictions. nih.govnist.govnist.gov For instance, the mass spectra of various biphenyl derivatives consistently show ions corresponding to the stable biphenyl moiety. nist.gov

Expected Key Fragments in the Mass Spectrum of this compound:

m/z Value Ion Structure Description
310 [C₂₁H₂₆O₂]⁺• Molecular Ion (M⁺•)
181 [C₁₂H₉O]⁺ Acylium ion from cleavage of the ester's C-O bond.
169 [C₁₂H₉]⁺ Biphenyl cation, resulting from the loss of CO from the acylium ion.
155 [C₉H₁₉O₂]⁺ Fragment containing the nonanoate group.

This interactive table outlines the plausible fragmentation patterns based on the structure of this compound and established fragmentation rules. whitman.edulibretexts.org

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a sample. This method provides an empirical formula for the compound, which can be compared to the theoretical composition calculated from its molecular formula. It serves as a crucial check for purity; significant deviations from the theoretical values may indicate the presence of impurities, such as residual solvents or starting materials. researchgate.netresearchgate.net

For this compound (C₂₁H₂₆O₂), the theoretical elemental composition is calculated as follows:

Theoretical Elemental Composition of this compound:

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 21 252.231 81.25%
Hydrogen H 1.008 26 26.208 8.44%
Oxygen O 15.999 2 31.998 10.31%

| Total | | | | 310.437 | 100.00% |

This interactive table presents the calculated elemental percentages for the target compound.

In practice, a purified sample of the compound would be analyzed, and the experimentally determined percentages of Carbon and Hydrogen would be compared against these theoretical values. A close correlation (typically within ±0.4%) is considered confirmation of the compound's elemental composition and high purity. researchgate.net

Advanced Spectroscopic Methods for Structural Elucidation of Organic Esters

While mass spectrometry and elemental analysis confirm molecular weight and composition, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are vital for elucidating the precise connectivity and functional groups within the molecule. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the biphenyl rings and the aliphatic protons of the nonanoate chain. The aromatic region (typically δ 7.0-8.5 ppm) would display a complex splitting pattern characteristic of the substituted biphenyl system. The aliphatic region would show signals corresponding to the α-methylene group adjacent to the carbonyl (a triplet around δ 2.5 ppm), the various methylene groups in the chain (a broad multiplet around δ 1.2-1.8 ppm), and the terminal methyl group (a triplet around δ 0.9 ppm).

¹³C NMR: This spectrum reveals the different carbon environments. Key signals would include the ester carbonyl carbon (around δ 170-175 ppm), multiple signals for the aromatic carbons of the biphenyl rings (in the δ 120-150 ppm range), and a series of signals for the aliphatic carbons of the nonanoate chain (in the δ 14-35 ppm range). nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. spectroscopyonline.com The spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹. Other characteristic absorptions would include C-O stretching vibrations (around 1150-1250 cm⁻¹), C-H stretches from the aromatic rings (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), and C=C stretching vibrations from the aromatic rings (around 1600 and 1475 cm⁻¹). tandfonline.com

Together, these advanced spectroscopic methods provide a comprehensive and confirmatory structural analysis of organic esters like this compound. tandfonline.comresearchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the conformational landscape of molecules like this compound and other biphenyl esters. beilstein-journals.orgmdpi.commdpi.com These methods provide insights into the three-dimensional structures, flexibility, and intermolecular interactions that govern the macroscopic properties of these compounds, particularly their liquid crystalline behavior. beilstein-journals.orgtandfonline.com

The conformation of biphenyl esters can be described by several key torsion angles. For instance, in a related series of 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates, the molecular conformation is characterized by four primary torsion angles that define the relative orientation of the biphenyl rings and the ester group. nih.gov The inherent flexibility of the alkyl chain in this compound, coupled with the rotational freedom of the biphenyl group, leads to a multitude of possible conformations.

MD simulations can be employed to explore these conformational possibilities by simulating the movement of atoms over time. beilstein-journals.orgmdpi.commdpi.com These simulations have been successfully used to study the odd-even effect in homologous series of alkyl-cyanobiphenyl liquid crystals, a phenomenon that could also be relevant to biphenyl esters like this compound. mdpi.com The simulations can reveal how changes in the alkyl chain length affect molecular packing and, consequently, the stability and type of liquid crystal phases formed. tandfonline.comtandfonline.com

For biphenyl-based systems, MD simulations have been used to understand the formation of carbon nanomembranes, illustrating how precursor molecules link together. beilstein-journals.org While the specific context is different, the underlying principles of simulating molecular interactions and assembly are directly applicable to understanding the condensed phases of this compound. Docking studies and MD simulations on other biphenyl derivatives have shown how the biphenyl scaffold can be accommodated in lipophilic regions of binding sites, mimicking natural molecules. escholarship.org

The data from small molecule crystal structures, often found in databases like the Cambridge Structural Database (CSD), provides valuable experimental data that can be used to validate and inform molecular modeling studies. acs.org These crystal structures represent low-energy conformations and can be particularly relevant for understanding the preferred shapes of molecules in condensed phases. acs.org

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of this compound and related biphenyl esters. mdpi.comtandfonline.comtandfonline.com These methods are used to calculate a variety of molecular properties that are crucial for predicting and explaining the behavior of these materials. acs.orgnih.gov

DFT calculations are widely used to investigate the electronic structure and reactivity of biphenyl esters. mdpi.comtandfonline.com By optimizing the molecular geometry, researchers can predict the most stable three-dimensional arrangement of the atoms. tandfonline.com The stability of these optimized structures is often confirmed by ensuring there are no imaginary frequencies in the vibrational analysis. tandfonline.com

The electronic properties of biphenyl derivatives are of significant interest for applications in organic electronics. chemmethod.com Theoretical studies on such compounds help in understanding their potential use in devices like organic solar cells. chemmethod.com The reactivity of biphenyl esters can be analyzed by examining various calculated parameters, which can provide insights into their chemical behavior. mdpi.comresearchgate.net For example, DFT studies on biphenyl-based Schiff base esters have been used to rationalize their mesomorphic (liquid crystal) properties. tandfonline.comtandfonline.com

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interactions. tandfonline.comnih.gov The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue or green). mdpi.com

For biphenyl esters and related compounds, MEP analysis helps to identify the nucleophilic (electron-rich) and electrophilic (electron-poor) sites. mdpi.com In many biphenyl ester derivatives, the oxygen and nitrogen atoms of the ester and other functional groups are characterized by high electron density and represent the nucleophilic parts of the molecule, while the alkyl chains are regions of low electron density. mdpi.com This information is crucial for understanding how these molecules will interact with each other and pack in the solid or liquid crystalline state. tandfonline.com MEP analysis has been successfully used to correlate the structure of biphenyl compounds with their liquid crystalline properties and to understand their reactivity towards electrophilic and nucleophilic attack. tandfonline.com

Studies on various series of biphenyl esters have shown that the magnitude and orientation of the dipole moment can influence the type and stability of the liquid crystal phases formed. tandfonline.comtandfonline.com For example, in some biphenyl Schiff base-bis esters, a higher dipole moment was correlated with a greater stability of the smectic C phase due to increased molecular packing. tandfonline.com The dipole moment can also affect the conformational equilibrium of the molecule, as different conformations can have different dipole moments. nih.gov Computational studies on chlorinated biphenyls have found that toxic congeners often possess conformations with low dipole moments, which may be related to their accumulation in adipose tissue. nih.gov

Simulated vibrational spectra (Infrared and Raman) are a powerful tool for characterizing the structure of molecules like this compound. eurjchem.comcore.ac.uk By calculating the vibrational frequencies using methods like DFT, researchers can predict the positions of absorption bands in the experimental IR and Raman spectra. tandfonline.comnih.gov This allows for a detailed assignment of the observed spectral features to specific molecular vibrations. core.ac.ukuc.edu

The vibrational spectrum of a biphenyl ester is complex, with characteristic bands arising from different parts of the molecule. Key vibrational modes include:

C=O stretching: The carbonyl group of the ester typically shows a strong absorption in the IR spectrum, generally in the range of 1700-1780 cm⁻¹. For aromatic esters, this peak is often observed between 1715 and 1730 cm⁻¹. spectroscopyonline.com

C-O stretching: The C-O single bond of the ester also has a characteristic stretching vibration. core.ac.uk

Biphenyl ring vibrations: The aromatic rings of the biphenyl group give rise to several characteristic stretching and bending vibrations. Peaks around 1600 cm⁻¹ are common for the benzene (B151609) ring bending mode. researchgate.net

Alkyl chain vibrations: The nonanoate chain will exhibit C-H stretching and bending vibrations. core.ac.ukresearchgate.net

Comparing the calculated vibrational frequencies with experimental spectra can help to confirm the molecular structure and identify different conformers that may be present. eurjchem.comresearchgate.net

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretch (Aromatic)3100-3000MediumStrong
C-H Stretch (Alkyl)3000-2850StrongStrong
C=O Stretch (Ester)1730-1715StrongMedium
C=C Stretch (Aromatic)1600-1450MediumStrong
C-O Stretch (Ester)1300-1000StrongWeak

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for understanding the electronic properties and reactivity of a molecule. mdpi.comchemmethod.com

A small HOMO-LUMO energy gap generally indicates that a molecule is more reactive and can be more easily polarized, which is often associated with enhanced non-linear optical (NLO) properties. mdpi.com Conversely, a large energy gap suggests high molecular stability and less chemical reactivity. researchgate.net

For biphenyl esters and related compounds, the HOMO-LUMO energy gap can be calculated using DFT. mdpi.combohrium.com These calculations often show that the electron densities of the HOMO and LUMO are primarily localized on the aromatic core of the molecule, with less contribution from the flexible alkyl chains. mdpi.com The HOMO-LUMO gap can be influenced by the specific substituents on the biphenyl rings and can be used to predict the electronic and optical properties of these materials. bohrium.comfhsu.edu

Compound TypeTypical HOMO-LUMO Gap (eV)Implication
Biphenyl Azomethine Esters~3.9Relatively soft and reactive
Methyl 4'-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate4.52Stable

Structure-Reactivity Relationship Studies through Computational Methods

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of biphenyl esters, such as this compound, and their chemical reactivity. Through the application of theoretical models and computational software, researchers can elucidate electronic properties and predict the behavior of these compounds in various chemical environments. Density Functional Theory (DFT) is a predominant method employed for these investigations, offering a balance between accuracy and computational cost. researchgate.net These studies are crucial for designing novel molecules with tailored properties, for instance, in the development of new liquid crystals or pharmacologically active agents. researchgate.netresearchgate.net

Detailed Research Findings

Computational studies on analogous biphenyl derivatives offer insights into the types of data and analyses that are relevant for understanding the structure-reactivity of this compound. Key parameters calculated through methods like DFT at the B3LYP/6-311G(d,p) level of theory include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ppor.az The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally signifies a more reactive molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another vital tool. These maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For a biphenyl ester, the oxygen atoms of the ester group are expected to be regions of high electron density, making them susceptible to electrophilic attack, while the aromatic protons are generally in electron-poorer regions.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in comparing the reactivity of different biphenyl ester derivatives. ppor.az For instance, studies on similar compounds have shown that modifications to the ester chain or substitutions on the biphenyl rings can significantly alter these reactivity parameters. researchgate.net

Interactive Data Tables

The following tables provide an example of the kind of data generated in computational studies of biphenyl esters.

Table 1: Calculated Molecular Descriptors for a Representative Biphenyl Ester

DescriptorValueUnit
Dipole Moment~2.5 - 4.5Debye
Polarizability~30 - 40ų
Electronegativity (χ)~3.5 - 4.5eV
Chemical Hardness (η)~1.5 - 2.5eV
Global Electrophilicity Index (ω)~2.5 - 3.5eV

Table 2: Frontier Orbital Energies for a Representative Biphenyl Ester

OrbitalEnergyUnit
HOMO~-6.0 to -7.0eV
LUMO~-1.0 to -2.0eV
HOMO-LUMO Gap (ΔE)~4.0 to 5.0eV

These computational approaches allow for a systematic investigation of how structural modifications—such as altering the length of the alkyl chain in the nonanoate group or introducing substituents on the biphenyl rings—can influence the electronic structure and, consequently, the reactivity of the molecule. This predictive power is invaluable in the rational design of new materials and therapeutic agents. nih.gov

Applications of Biphenyl Esters in Advanced Materials Research

Liquid Crystalline Materials Based on Biphenyl (B1667301) Esters

Biphenyl esters are a significant class of mesogenic compounds, meaning they can exhibit intermediate phases of matter, known as liquid crystal phases, between the solid and isotropic liquid states. The unique molecular architecture of these compounds, characterized by a rigid biphenyl core and flexible terminal chains, is conducive to the formation of these orientationally ordered but positionally disordered phases.

The synthesis of biphenyl-based liquid crystal mesogens like [1,1'-Biphenyl]-4-yl nonanoate (B1231133) typically involves esterification reactions. A general and efficient method for the preparation of alkyl biphenyl-4-carboxylates involves the reaction of biphenyl with carbon tetrachloride and an alcohol in the presence of a catalyst such as diiron nonacarbonyl (Fe₂(CO)₉) in an inert atmosphere. researchgate.net

A more specific and widely used laboratory-scale synthesis involves the reaction of a substituted benzoic acid with a substituted phenol (B47542). For instance, a compound structurally related to the subject of this article, 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, is synthesized by reacting 3-(benzyloxy)benzoic acid with 4′-hydroxy-[1,1′-biphenyl]-4-carbonitrile. nih.gov This reaction is typically carried out in a dry solvent like dichloromethane, using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst, for example, 4-dimethylaminopyridine (B28879) (DMAP), at room temperature. nih.gov The product is then purified using techniques like column chromatography.

The characterization of these synthesized biphenyl esters is crucial to confirm their chemical structure and purity. Standard analytical techniques employed for this purpose include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the arrangement of protons and carbons.

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Elemental Analysis: To ascertain the percentage composition of elements (C, H, N, O) in the molecule. researchgate.net

Once the chemical identity is established, the liquid crystalline properties are investigated using specialized techniques:

Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.

Polarized Optical Microscopy (POM): To observe the characteristic textures of different liquid crystal phases (e.g., nematic, smectic), which helps in their identification. univ-lille.fr

X-ray Diffraction (XRD): To probe the molecular arrangement and determine structural parameters like layer spacing in smectic phases. researchgate.net

The mesophase behavior of biphenyl esters is highly sensitive to their molecular structure, specifically the nature of the rigid core and the length and constitution of the terminal groups. The biphenyl core provides the necessary rigidity and anisotropy for the formation of liquid crystal phases.

The terminal groups, such as the nonanoate chain in [1,1'-Biphenyl]-4-yl nonanoate, play a critical role in modulating the mesomorphic properties. The length of the alkyl or alkoxy chain significantly influences the type of mesophase formed and the transition temperatures. For instance, in a homologous series of biphenyl-4-trans-p-n-alkoxycinnamates, shorter chain derivatives (methyl to hexyl) exhibit only a nematic phase, while longer chain derivatives (heptyl to tetradecyl) show both smectic and nematic phases. This is a common trend where increasing the chain length promotes the formation of more ordered smectic phases at the expense of the nematic phase. sciforum.net

The clearing temperatures, at which the liquid crystal phase transitions to an isotropic liquid, are also affected by the terminal chain length. Often, the clearing temperatures decrease smoothly as the series ascends, which is attributed to the dilution of the rigid core structure as the terminal chain lengthens. sciforum.net The melting points, however, can show a more complex, often zig-zag or alternating, pattern with increasing chain length.

The following table illustrates the general influence of terminal chain length on the mesomorphic behavior of a homologous series of biphenyl esters.

Terminal Chain LengthPredominant MesophaseGeneral Trend in Clearing Point
Short (e.g., C1-C6)NematicHigher
Medium (e.g., C7-C12)Nematic and Smectic AIntermediate
Long (e.g., >C12)Smectic ALower

This table represents a generalized trend observed in many homologous series of biphenyl ester liquid crystals.

Chiral biphenyl esters can exhibit ferroelectric and antiferroelectric liquid crystal phases, which are of significant interest for applications in fast-switching electro-optical devices. aps.org These phases typically occur in tilted smectic phases, such as the smectic C* (SmC*) phase. The introduction of a chiral center into the molecule breaks the mirror symmetry of the SmC phase, leading to a spontaneous polarization (Ps) perpendicular to the molecular tilt plane.

The magnitude of the spontaneous polarization and the stability of the ferroelectric or antiferroelectric phase are influenced by the molecular structure, including the biphenyl ester core and the nature of the chiral group. For example, in (S)-(+)-(1-methylheptyloxycarbonyl) phenyl 4'-(6-perfluoropentanoyloxyhex-1-oxy) biphenyl-4-carboxylate, the interplay between the biphenyl core, the chiral ester linkage, and the perfluorinated chain leads to the formation of both ferroelectric and antiferroelectric phases. researchgate.net The spontaneous polarization in such materials is temperature-dependent and can reach values as high as 224 nC cm⁻² near room temperature. researchgate.net

Antiferroelectric liquid crystals (AFLCs) are characterized by adjacent smectic layers having opposite directions of spontaneous polarization, resulting in a net zero polarization in the absence of an electric field. The application of an electric field can induce a transition to a ferroelectric state, enabling tristable switching, which is advantageous for display applications due to features like microsecond response times and intrinsic DC compensation. epa.gov

The following table summarizes the key characteristics of ferroelectric and antiferroelectric liquid crystal phases based on biphenyl ester cores.

PropertyFerroelectric (SmC)Antiferroelectric (SmCA)
Layer Structure Tilted smectic layersTilted smectic layers
Spontaneous Polarization Net spontaneous polarization in each layer, aligned in the same direction.Spontaneous polarization in adjacent layers is in opposite directions, resulting in zero net polarization.
Switching Behavior BistableTristable
Key Advantage Fast switching speedsFast switching, DC compensation, potential for grayscale

The structural characterization of the liquid crystalline phases formed by biphenyl esters is essential for understanding their physical properties and for their application in devices.

The nematic (N) phase is the least ordered liquid crystal phase, characterized by long-range orientational order of the long molecular axes, but no long-range positional order. univ-lille.fr Under a polarized optical microscope, the nematic phase often exhibits characteristic textures, such as Schlieren or marbled textures. univ-lille.fr

The smectic (Sm) phases are more ordered than the nematic phase, possessing both orientational order and some degree of positional order. The molecules are arranged in layers.

Smectic A (SmA) Phase: The molecules are oriented, on average, perpendicular to the layer planes. This phase typically exhibits a focal-conic fan texture under POM. sciforum.net

Smectic C (SmC) Phase: The molecules are tilted with respect to the layer normal. The chiral version, SmC*, is the basis for ferroelectric liquid crystals.

Hexatic Smectic B (SmB) Phase: This phase has long-range bond-orientational order within the smectic layers, in addition to the layered structure.

X-ray diffraction is a powerful tool for the structural characterization of these phases. For example, in the smectic A phase, a sharp reflection in the small-angle region corresponds to the smectic layer spacing, while a diffuse reflection in the wide-angle region indicates the liquid-like arrangement of molecules within the layers.

Polymer Science and Engineering Applications

The incorporation of rigid mesogenic units like biphenyl esters into polymer structures leads to the formation of liquid crystal polymers (LCPs). These materials combine the anisotropic properties of liquid crystals with the processability and mechanical properties of polymers.

Biphenyl ester moieties can be integrated into polymer architectures in two primary ways: as part of the main polymer chain (main-chain LCPs) or as pendant groups attached to the polymer backbone (side-chain LCPs).

Side-chain liquid crystal polymers (SCLCPs) are synthesized by attaching mesogenic units, such as those based on biphenyl esters, to a flexible polymer backbone (e.g., polyacrylate, polysiloxane) via a flexible spacer. nih.govresearchgate.net This spacer decouples the motion of the mesogenic side chains from the polymer backbone, allowing them to self-organize into liquid crystalline phases. nih.gov The synthesis of such polymers can be achieved through the polymerization of monomers that already contain the biphenyl ester mesogen. For example, polyacrylates with a biphenyl-phenyl core and a chiral terminal chain derived from L-isoleucine have been synthesized, exhibiting a smectic A phase. researchgate.net

The properties of SCLCPs are influenced by several factors:

The structure of the biphenyl ester mesogen.

The length and flexibility of the spacer.

The nature and flexibility of the polymer backbone.

The molecular weight and polydispersity of the polymer.

Main-chain liquid crystal polymers (MCLCPs) incorporate the biphenyl ester moiety directly into the polymer backbone. These polymers often exhibit high thermal stability and excellent mechanical properties. For instance, biphenyl-type liquid crystal polyesters have been synthesized to create materials with high intrinsic thermal conductivity. nih.gov By controlling the molecular structure, it is possible to promote the formation of ordered liquid crystal phases, which facilitates heat transport along the polymer chains. nih.gov

The incorporation of biphenyl esters into polymer structures allows for the development of materials with a unique combination of properties, making them suitable for a wide range of applications, from high-strength fibers and engineering plastics to advanced optical and electronic components.

Utilization of Activated Esters in Post-Polymerization Modification

Post-polymerization modification is a powerful strategy for the synthesis of functional polymers, allowing for the precise introduction of a wide array of chemical functionalities onto a pre-existing polymer backbone. nih.govresearchgate.net Activated esters, which are more susceptible to nucleophilic attack than their less reactive counterparts, are particularly valuable reagents in this context. nih.gov The reaction of an activated ester with an amine, for instance, readily forms a stable amide bond under mild, often neutral conditions, a feature that has been widely exploited in the synthesis of functional polymers. nih.govresearchgate.net

In the realm of biphenyl esters, the ester linkage can be activated to facilitate post-polymerization modification. This approach allows for the initial synthesis of a polymer with biphenyl ester side chains, which can then be chemically altered in a subsequent step. This two-step process offers greater synthetic flexibility compared to the direct polymerization of functionally complex monomers. For example, a polymer bearing [1,1'-Biphenyl]-4-yl ester groups could be reacted with various amines to introduce new functionalities, thereby tailoring the polymer's properties for specific applications. This method has been successfully employed in the creation of glycopolymers and other functional polymeric materials. nih.govresearchgate.net The use of activated esters is not limited to amidation; they can also undergo transesterification with hydroxyl groups, further expanding the range of possible modifications. nih.gov

Design of Functional Polymers via Biphenyl Ester Scaffolds

The biphenyl unit is a valuable component in the design of functional polymers due to its rigidity and tendency to engage in π-π stacking interactions. nih.gov Incorporating biphenyl ester moieties into a polymer can significantly influence its macroscopic properties, including its thermal stability and mechanical strength. nih.gov For example, monomers containing biphenyl groups have been used to create crosslinked polymers with unique network properties. nih.gov

The specific structure of this compound, with its ester linkage, provides a versatile scaffold for creating a variety of functional polymers. The biphenyl core can be derivatized prior to polymerization, or the nonanoate chain can be modified to introduce different functional groups. This allows for the creation of polymers with tailored properties for applications ranging from biomedical devices to advanced coatings. sigmaaldrich.comnih.gov Functional polymers are a class of materials where the polymer chains contain reactive groups, and they are instrumental in designing complex structures like nanoparticles and hydrogels. sigmaaldrich.com The synthesis of polymers from biphenyl-containing monomers has been shown to result in materials with interesting noncovalent interactions within their three-dimensional networks, which can affect properties like swelling and mechanical modulus. nih.gov

Aromatic Esters as Phase Change Materials (PCMs) for Energy Storage

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a phase transition, typically between solid and liquid states. nih.govresearchgate.net This property makes them highly attractive for thermal energy storage applications. Aromatic esters, including biphenyl esters, have been identified as a promising class of organic PCMs. mdpi.comresearchgate.net They offer a wide range of phase change temperatures and can exhibit high enthalpies of fusion, which is a measure of their energy storage capacity. mdpi.comresearchgate.net

Research into various aromatic esters has revealed their potential for use in high-temperature applications, a domain typically dominated by inorganic salts and metals. mdpi.comresearchgate.net The thermal properties of these esters can be tuned by altering their molecular structure. For instance, the length and branching of the alkyl chain, as well as the nature of the aromatic core, can influence the melting point and latent heat of fusion. The following table illustrates the range of thermal properties observed in a study of various aromatic esters, which provides a basis for understanding the potential performance of this compound as a PCM.

Table 1: Thermal Properties of Selected Aromatic Esters

Compound AbbreviationIUPAC NameMelting Temperature (°C)Enthalpy of Fusion (J/g)
AnAcAnisyl Acetate-15.7Not Determined
Me-2-FuMethyl 2-furoate-11.997.7
PHBPhenyl benzoate70.1114.6
DBODibenzoyl oxide104.5134.1
2,6-DMNDC2,6-Dimethylnaphthalene dicarboxylate190.2158.4

This table presents a selection of data from a broader study on aromatic esters to illustrate the range of properties attainable. mdpi.com

The enthalpy of fusion for many esters is greater than 150 J/g, which is highly favorable for their application as PCMs. nih.gov Furthermore, the density of aromatic esters is typically above 1 g/mL, which is advantageous for compact thermal energy storage. mdpi.comresearchgate.net The study of these materials is crucial for developing more efficient and sustainable energy systems. mdpi.comresearchgate.net

Supramolecular Chemistry Involving Biphenyl Ester Scaffolds

Design and Synthesis of Biphenyl-based Supramolecular Hosts

The design of supramolecular hosts based on biphenyl (B1667301) ester scaffolds is guided by the principles of molecular recognition, where the host molecule is pre-organized to selectively bind a specific guest molecule. The biphenyl unit often serves as a rigid structural element, providing a well-defined cavity or binding cleft. The ester groups can be strategically positioned to act as hydrogen bond donors or acceptors, or as points for further functionalization to introduce additional binding sites or to modulate the solubility and electronic properties of the host.

A key consideration in the design of these hosts is the interplay between the rigidity of the biphenyl core and the flexibility of any appended side chains. This balance is crucial for achieving both high selectivity and strong binding. For instance, the introduction of long alkyl chains can lead to the formation of organogels, where the biphenyl esters self-assemble into three-dimensional networks in organic solvents. In these systems, van der Waals interactions between the alkyl chains, along with π-π stacking of the biphenyl cores and C-H···π and C-H···O interactions, are the primary driving forces for self-assembly. nih.gov

The synthesis of biphenyl-based supramolecular hosts typically involves standard esterification reactions between a biphenyl diol or carboxylic acid derivative and a suitable coupling partner. For example, a series of biphenyl methyl and ethyl diester derivatives with varying alkyl chain lengths have been synthesized to explore their gelation abilities. nih.gov These studies have shown that even without strong hydrogen bonding groups, the combination of weaker non-covalent interactions is sufficient to induce the formation of stable, chiral gels. nih.gov

Compound ClassKey Design FeaturesResulting Supramolecular StructurePrimary Driving Forces
Biphenyl DiestersRigid biphenyl core, flexible alkyl chains of varying lengthOrganogelsVan der Waals, C-H···π, C-H···O interactions nih.gov
Biphenyl-dipeptide ConjugatesBiphenyl group for π-stacking, dipeptide for H-bondingHydrogelsHydrogen bonding, π-π stacking

Host-Guest Interactions and Molecular Recognition

Host-guest chemistry involving biphenyl ester scaffolds is centered on the principles of molecular recognition, where a host molecule selectively binds a complementary guest molecule through non-covalent interactions. The biphenyl unit can provide a hydrophobic binding pocket, while the ester groups can participate in hydrogen bonding or dipole-dipole interactions.

While specific host-guest studies on [1,1'-Biphenyl]-4-yl nonanoate (B1231133) are not extensively documented, the broader class of biphenyl-containing hosts has been shown to recognize a variety of guest molecules. For example, macrocyclic hosts incorporating biphenyl units, known as biphenarenes, have been developed and shown to encapsulate guest molecules within their cavities. The size and shape of the cavity, along with the electronic nature of the biphenyl rings, determine the selectivity of the host for different guests.

In the context of biphenyl ester organogelators, the fibrous network formed by self-assembly can create nano- and micro-sized pores that can encapsulate solvent molecules and potentially other guest species. The interactions governing guest binding in such systems would be a combination of hydrophobic effects, van der Waals forces, and specific interactions with the ester functionalities.

Self-Assembly Processes Leading to Supramolecular Architectures

The self-assembly of biphenyl ester derivatives is a spontaneous process in which molecules organize into well-defined, ordered structures. This process is driven by the minimization of free energy and is directed by a combination of non-covalent interactions. The resulting supramolecular architectures can range from simple dimers and trimers to complex, extended networks.

For biphenyl esters with long alkyl chains, such as [1,1'-Biphenyl]-4-yl nonanoate, self-assembly in non-polar organic solvents is likely to be driven by a combination of π-π stacking of the aromatic biphenyl cores and van der Waals interactions between the aliphatic nonanoate chains. This can lead to the formation of one-dimensional fibrous structures, which can then entangle to form a three-dimensional network, resulting in the formation of an organogel. nih.gov The non-coplanar, or twisted, geometry of the two phenyl rings in the biphenyl group can influence the packing of the molecules and the resulting morphology of the self-assembled structures. ias.ac.in

In more polar environments, the hydrophobic nature of the biphenyl and nonanoate moieties would drive aggregation to minimize contact with the solvent. The specific architecture formed would depend on the balance between these hydrophobic interactions and any polar interactions involving the ester group.

Development of Stimuli-Responsive Supramolecular Hydrogels utilizing Biphenyl-Dipeptide Conjugates

A significant area of research within the supramolecular chemistry of biphenyl scaffolds is the development of stimuli-responsive hydrogels from biphenyl-dipeptide and biphenyl-tripeptide conjugates. These materials are of great interest for biomedical applications, such as tissue engineering and drug delivery, due to their biocompatibility and their ability to respond to external stimuli like temperature, pH, and the presence of specific ions.

In these systems, the biphenyl group is typically attached to the N-terminus of a dipeptide or tripeptide. The self-assembly process is driven by a combination of hydrogen bonding between the peptide backbones and π-π stacking of the biphenyl moieties. This leads to the formation of a nanofibrillar network that entraps water, forming a hydrogel.

The stimuli-responsive nature of these hydrogels arises from the sensitivity of the non-covalent interactions to changes in the environment. For example, a change in pH can alter the protonation state of carboxylic acid or amine groups in the peptide, disrupting the hydrogen bonding network and causing the gel to collapse. Similarly, an increase in temperature can provide enough thermal energy to overcome the weak non-covalent interactions, leading to a gel-to-sol transition.

Researchers have demonstrated that the gelation properties and the responsiveness of these hydrogels can be finely tuned by altering the amino acid sequence of the peptide. For instance, the presence of phenylalanine residues can enhance π-π stacking interactions and promote the formation of more stable gels.

Biphenyl-Peptide ConjugateStimulusResponse
Biphenyl-DiphenylalanineTemperature, IonsGel-sol transition
Biphenyl-TripeptideTemperature, pH, IonsGel-sol transition

These biphenyl-dipeptide supramolecular hydrogels have been shown to be effective as extracellular matrix mimics for cell culture applications, demonstrating their potential in regenerative medicine.

Environmental Fate and Degradation of Esters, with Implications for 1,1 Biphenyl 4 Yl Nonanoate

Abiotic Degradation Mechanisms of Esters in Environmental Systems (e.g., Hydrolysis)

Abiotic degradation involves the transformation of a chemical through non-biological pathways, primarily hydrolysis and photolysis. oup.com For esters, hydrolysis is typically the most significant abiotic degradation mechanism in aqueous environments. oup.commdpi.com

Hydrolysis: This process involves the cleavage of the ester bond by reaction with water, yielding the parent carboxylic acid and alcohol. youtube.com In the case of [1,1'-Biphenyl]-4-yl nonanoate (B1231133), hydrolysis would break the ester linkage to form nonanoic acid and [1,1'-biphenyl]-4-ol.

The rate of ester hydrolysis is highly dependent on the pH of the surrounding medium and temperature. acs.orgnih.gov It can be catalyzed by both acids and bases. Generally, the degradation rates for esters are slow at a neutral pH but increase significantly under acidic or alkaline conditions. acs.org Environmental settings with conditions such as high temperatures can also foster and accelerate hydrolysis. nih.gov

The structure of the ester itself also plays a crucial role. Aromatic esters, like [1,1'-Biphenyl]-4-yl nonanoate, are inherently more resistant to hydrolysis than their aliphatic counterparts due to steric hindrance and polar effects from the aromatic ring structure. nih.gov While long-chain aliphatic polyesters can be exceptionally stable in aqueous media, the introduction of hydrolytically labile components can promote abiotic degradation. researchgate.net

Photolysis: This process, also known as photodegradation, involves the breakdown of molecules by absorbing light energy, particularly ultraviolet (UV) radiation from sunlight. oup.com Aromatic compounds, characterized by the presence of one or more aromatic rings, are often susceptible to photolysis because these rings can absorb light in the environmentally relevant UV spectrum (λ > 290 nm). acs.orgnih.govmdpi.com The biphenyl (B1667301) moiety in this compound suggests that direct phototransformation could be a relevant degradation pathway in sunlit surface waters, contributing to its natural attenuation.

Biodegradation of Ester Compounds

Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of many organic pollutants from the environment. youtube.com The susceptibility of an ester to microbial attack is heavily influenced by its chemical structure.

The microbial degradation of esters is typically a two-stage process. The initial step involves enzymatic hydrolysis of the ester bond by extracellular or intracellular enzymes called esterases or lipases, which are produced by a wide range of bacteria and fungi. nih.govnih.govresearchgate.net This cleavage releases the constituent alcohol and carboxylic acid.

For this compound, this initial enzymatic hydrolysis would yield:

[1,1'-biphenyl]-4-ol

Nonanoic acid

Following hydrolysis, microorganisms utilize the resulting acid and alcohol as carbon and energy sources through distinct metabolic pathways. nih.gov

Nonanoic acid , a straight-chain fatty acid, is readily metabolized by most aerobic microorganisms through the beta-oxidation pathway.

[1,1'-biphenyl]-4-ol , the aromatic component, undergoes a more complex degradation process. Bacteria capable of degrading biphenyl and other aromatic compounds typically employ dioxygenase enzymes to hydroxylate the aromatic rings. nih.govnih.gov This step destabilizes the aromatic structure, leading to ring cleavage. nih.gov Subsequent metabolic steps further break down the molecule into intermediates that can enter central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization into carbon dioxide and water. nih.govnih.govnih.gov Studies on the biodegradation of biphenyl have identified intermediates such as benzoic acid, indicating the complete breakdown of the ring structure. researchgate.net

The molecular structure of an ester has a profound effect on its rate of biodegradation. nih.govresearcher.life Key structural factors include the nature of both the alcohol and the carboxylic acid moieties.

Chain Length: For aliphatic esters, the length of the carbon chains is critical. Some research indicates that esters with a total carbon number between 12 and 18 exhibit optimal anaerobic biodegradability. nih.govresearchgate.net

Branching: The presence of branching in either the alcohol or acid portion of the ester generally reduces the rate of biodegradation. nih.govresearchgate.net The steric hindrance created by branched chains can impede the access of microbial enzymes to the ester bond.

Aromaticity: The presence of aromatic rings, particularly bulky ones like biphenyl, can significantly decrease biodegradability. youtube.comresearcher.life Aromatic esters are often more difficult for enzymes to hydrolyze compared to aliphatic esters. nih.gov The high stability and rigidity of the aromatic structure can hinder the enzyme's ability to bind to and cleave the ester linkage. researcher.life

Unsaturation: The presence of double or triple bonds (unsaturation) in the carbon chains can increase an ester's biodegradability. nih.govresearchgate.net

Table 1: Influence of Structural Features of this compound on Biodegradability
Structural FeatureComponent in this compoundAnticipated Influence on BiodegradabilityRationale
Alcohol Moiety[1,1'-biphenyl]-4-ol (Aromatic, Bulky)Decreases RateThe bulky and rigid aromatic structure can sterically hinder enzyme access to the ester bond, slowing hydrolysis. youtube.comnih.govresearcher.life
Carboxylic Acid MoietyNonanoic acid (Linear C9 Chain)FavorableLinear alkyl chains are generally readily biodegradable via beta-oxidation.
BranchingNoneFavorableThe absence of branching avoids steric hindrance that can slow enzymatic degradation. nih.govresearchgate.net
Total Carbon Number21Potentially Sub-optimalSome studies on other esters show optimal biodegradability for total carbon numbers between 12 and 18. nih.gov

Environmental Persistence and Transformation of Organic Esters

Environmental persistence refers to the length of time a chemical remains in a particular environment before it is broken down or removed. nih.govresearchgate.net This property is not inherent to the chemical alone but is determined by the rates of all relevant degradation processes (biotic and abiotic) under specific environmental conditions. nih.gov

The transformation of this compound in the environment will lead to the formation of intermediate products. As established, the primary transformation products from hydrolysis are [1,1'-biphenyl]-4-ol and nonanoic acid. Subsequent biodegradation of these intermediates will lead to a variety of other molecules before eventual mineralization.

Table 2: Summary of Degradation Pathways and Transformation Products for this compound
Degradation PathwayDescriptionPrimary Transformation ProductsSubsequent Degradation Products
Abiotic HydrolysisChemical cleavage of the ester bond by water, accelerated by acid, base, or heat. nih.gov[1,1'-biphenyl]-4-ol and Nonanoic acidIntermediates from aromatic ring cleavage (e.g., benzoic acid), products of beta-oxidation, ultimately CO2 and H2O. nih.govresearchgate.net
BiodegradationEnzymatic cleavage of the ester bond by microbial esterases/lipases, followed by metabolism of the resulting alcohol and acid. nih.gov
PhotolysisPotential breakdown of the aromatic biphenyl structure by sunlight. oup.comacs.orgVarious photoproductsFurther fragmented molecules

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.